molecular formula C20H25N3O3S2 B2488641 1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine CAS No. 1097639-28-5

1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine

Cat. No.: B2488641
CAS No.: 1097639-28-5
M. Wt: 419.56
InChI Key: RLSWLNRHFOEKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Scientific Research Applications

Thermal, Optical, and Structural Studies

Research on compounds structurally similar to the requested molecule focuses on their synthesis, characterization, and physical properties. For instance, Karthik et al. (2021) synthesized a compound with a related structure and characterized it using various spectroscopic techniques. The study highlighted the compound's thermal stability, optical properties, and structural features, including the conformation of its rings and molecular interactions, through X-ray diffraction studies and theoretical calculations (Karthik et al., 2021).

Biological Activity and Antimicrobial Properties

Another area of research focuses on the synthesis of novel compounds with potential biological activities. Nagaraj et al. (2018) synthesized a series of compounds and evaluated their antibacterial activity against human pathogenic bacteria, identifying several molecules with significant inhibition of bacterial growth (Nagaraj et al., 2018). This suggests the potential of structurally related compounds for development as antimicrobial agents.

Inhibition of Tubulin Polymerization

Prinz et al. (2017) reported on N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization, showing significant antiproliferative properties against a range of cancer cell lines (Prinz et al., 2017). This indicates the compound's relevance in cancer research and its potential as a lead structure for developing novel anticancer agents.

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) synthesized a series of compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones and assessed their in vitro antimicrobial activity. The study also included docking studies to explore the interaction with bacterial proteins, highlighting the antimicrobial potential of these compounds (Mandala et al., 2013).

Safety and Hazards

  • Toxicity : The acute oral toxicity of this compound was evaluated in mice . It falls within the GHS category 300 < LD50 < 2000 mg/kg.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c24-20(22-14-12-21(13-15-22)17-7-2-1-3-8-17)18-9-4-5-11-23(18)28(25,26)19-10-6-16-27-19/h1-3,6-8,10,16,18H,4-5,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWLNRHFOEKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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